N-(4-carbamoylphenyl)thiophene-3-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Mechanism of Action
Target of Action
The primary target of N-(4-carbamoylphenyl)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.
Mode of Action
This compound interacts with its target by inhibiting the function of mitochondrial complex I . This inhibition disrupts the normal process of electron transport, which can lead to a decrease in ATP production and an increase in the production of reactive oxygen species.
Biochemical Analysis
Biochemical Properties
N-(4-carbamoylphenyl)thiophene-3-carboxamide has been found to exhibit potent antitumor activity through the inhibition of mitochondrial complex I . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in this complex.
Cellular Effects
The compound’s antitumor activity suggests that it has significant effects on various types of cells and cellular processes . It likely influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. Its antitumor activity suggests that it could have significant effects, potentially including threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
This compound likely interacts with enzymes or cofactors involved in metabolic pathways, given its inhibition of mitochondrial complex I . This could also include effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)thiophene-3-carboxamide typically involves the reaction of 4-aminobenzamide with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) or transition metal catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-carbamoylphenyl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-carbamoylphenyl)-3-chloro-1-benzothiophene-2-carboxamide
- 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide
Uniqueness
N-(4-carbamoylphenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-11(15)8-1-3-10(4-2-8)14-12(16)9-5-6-17-7-9/h1-7H,(H2,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVJBHRXYYJTMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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